molecular formula C10H20N2O B2751838 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide CAS No. 1795072-36-4

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Cat. No.: B2751838
CAS No.: 1795072-36-4
M. Wt: 184.283
InChI Key: CXNLLCQUPVKEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a synthetic piperidine derivative, a class of heterocyclic compounds that serve as one of the most fundamental scaffolds in pharmaceutical research and medicinal chemistry . The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a privileged structure found in more than twenty classes of approved drugs and a vast number of investigational compounds, underscoring its significant value in the design of biologically active molecules . This specific compound features a carboxamide group at the third position of the piperidine ring, which is N-substituted with both a methyl and an isopropyl (propan-2-yl) group. Such a substitution pattern is common in the development of potential therapeutic agents, as the carboxamide functionality can be critical for molecular recognition and binding to protein targets . Piperidine derivatives demonstrate a remarkably wide spectrum of biological activities, largely due to their ability to interact with diverse enzymes, receptors, and ion channels . Computer-aided predictions of biological activity spectra suggest that novel piperidine compounds like 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide are of significant interest for multiple fields of research, including but not limited to, oncology, central nervous system (CNS) diseases, and as potential local anesthetic or antiarrhythmic agents . The piperidine core is a key structural component in various drug discovery programs, such as the development of renin inhibitors for cardiovascular disease , D1 protease inhibitors with herbicidal activity , and compounds aimed at overcoming multidrug resistance in cancer therapy . The presence of the isopropyl group in this molecule may influence its pharmacokinetic properties and selectivity, making it a valuable building block for structure-activity relationship (SAR) studies. As a versatile chemical building block, this compound is intended for use in hit-to-lead optimization, library synthesis, and other exploratory research within a laboratory setting. Please note: This product is provided For Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-methyl-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10(13)9-5-4-6-12(3)7-9/h8-9H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNLLCQUPVKEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the compound 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. As direct research on this specific molecule is limited, this document synthesizes information from structurally related piperidine-3-carboxamide derivatives to propose likely biological targets and pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this class of compounds.

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a variety of diseases, particularly those affecting the central nervous system and in oncology.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with biological targets. The piperidine-3-carboxamide core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[2][3] The specific biological activity of these derivatives is highly dependent on the nature of the substituents at the 1-position (piperidine nitrogen) and on the carboxamide nitrogen.

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a specific derivative within this class. While its direct mechanism of action is not extensively documented in publicly available literature, the known activities of its structural analogs provide a strong foundation for hypothesizing its potential biological roles.

Potential Mechanisms of Action Based on Analog Studies

Based on the established activities of various piperidine-3-carboxamide derivatives, several potential mechanisms of action can be postulated for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide.

Cysteine Protease Inhibition: Targeting Cathepsin K

A significant body of research has focused on piperidine-3-carboxamide derivatives as inhibitors of cysteine proteases, particularly Cathepsin K.[4][5] Cathepsin K is a key enzyme in bone resorption, making it an attractive target for the treatment of osteoporosis.[4][5]

  • Molecular Interaction: Molecular docking studies of potent piperidine-3-carboxamide inhibitors of Cathepsin K reveal key interactions within the enzyme's active site. These include hydrogen bonds and hydrophobic interactions with critical residues.[4][5] The piperidine ring and its substituents can be optimized to fit into the S1, S2, and S3 pockets of the Cathepsin K active site.

  • Hypothesized Pathway for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide:

CathepsinK_Inhibition cluster_osteoclast Osteoclast Compound 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide CathepsinK Cathepsin K Compound->CathepsinK Inhibition BoneMatrix Bone Matrix Degradation CathepsinK->BoneMatrix Promotes BoneResorption Bone Resorption BoneMatrix->BoneResorption

Caption: Hypothesized inhibition of Cathepsin K-mediated bone resorption.

Modulation of Platelet Aggregation

Certain piperidine-3-carboxamide derivatives have been identified as inhibitors of human platelet aggregation.[6] The structure-activity relationship studies suggest that steric and hydrophobic properties of the substituents play a crucial role in this activity.[6]

  • Proposed Interaction: It is suggested that these compounds may interact with anionic sites on platelets, potentially through van der Waals forces and π-interactions.[6] The distance between the two nipecotoyl ring nitrogen atoms in dimeric structures was found to be optimal at approximately 7 Å for potent activity.[6]

Calpain Inhibition and Neuroprotection

Piperidine carboxamide derivatives have also been developed as inhibitors of calpains, a family of calcium-dependent cysteine proteases.[7] Overactivation of calpains is implicated in neurodegenerative diseases and ischemic brain injury.

  • Observed Effects: Potent calpain inhibitors derived from this scaffold have demonstrated anticonvulsive properties in animal models, suggesting central nervous system activity.[7] These compounds show selectivity for calpain over other cysteine proteases like cathepsin B.[7]

Induction of Cellular Senescence in Cancer

Recent studies have explored the potential of N-arylpiperidine-3-carboxamide derivatives to induce a senescence-like phenotype in cancer cells, particularly melanoma.[8] This represents a novel anticancer strategy aimed at halting cell proliferation.

  • Phenotypic Changes: Treatment of melanoma cells with these compounds leads to characteristic morphological changes of senescence, including enlarged cell size and a flattened shape, without causing significant cytotoxicity to normal cells.[8] The S-enantiomer of these derivatives often exhibits greater potency.[8]

Proposed Experimental Workflows for Mechanistic Elucidation

To determine the specific mechanism of action of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, a systematic experimental approach is required.

Target Identification and Validation

Target_ID_Workflow Start 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide PhenotypicScreening Phenotypic Screening (e.g., cell viability, morphology) Start->PhenotypicScreening TargetBasedScreening Target-Based Screening (e.g., enzyme inhibition assays) Start->TargetBasedScreening AffinityChromatography Affinity Chromatography-Mass Spectrometry PhenotypicScreening->AffinityChromatography BindingAssays Binding Assays (e.g., SPR, ITC) TargetBasedScreening->BindingAssays AffinityChromatography->BindingAssays ComputationalModeling Computational Modeling and Docking ComputationalModeling->BindingAssays FunctionalAssays Functional Assays (in vitro and in cellulo) BindingAssays->FunctionalAssays InVivoModels In Vivo Models of Disease FunctionalAssays->InVivoModels Mechanism Elucidation of Mechanism of Action InVivoModels->Mechanism

Caption: A comprehensive workflow for target identification and validation.

Step-by-Step Experimental Protocols

Protocol 1: Cathepsin K Inhibition Assay (In Vitro)

  • Objective: To determine if 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide inhibits Cathepsin K activity.

  • Materials: Recombinant human Cathepsin K, a fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC), assay buffer, test compound, and a known Cathepsin K inhibitor (positive control).

  • Procedure:

    • Prepare a dilution series of the test compound.

    • In a 96-well plate, add the assay buffer, Cathepsin K enzyme, and the test compound or control.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of substrate cleavage and determine the IC50 value for the test compound.

Protocol 2: Platelet Aggregation Assay

  • Objective: To assess the effect of the compound on platelet aggregation.

  • Materials: Platelet-rich plasma (PRP) from healthy donors, an aggregating agent (e.g., ADP, collagen), test compound, and a known platelet aggregation inhibitor (e.g., aspirin).

  • Procedure:

    • Prepare PRP from whole blood by centrifugation.

    • Pre-incubate the PRP with the test compound or control at 37°C.

    • Place the PRP in an aggregometer.

    • Add the aggregating agent to induce platelet aggregation.

    • Monitor the change in light transmittance over time, which corresponds to the degree of aggregation.

    • Determine the concentration-dependent inhibitory effect of the test compound.

Protocol 3: Cellular Senescence Assay

  • Objective: To determine if the compound induces senescence in a cancer cell line (e.g., A375 melanoma cells).

  • Materials: A375 cells, cell culture medium, test compound, doxorubicin (positive control), and a senescence-associated β-galactosidase (SA-β-gal) staining kit.

  • Procedure:

    • Plate A375 cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or controls for 72 hours.

    • Observe and record morphological changes (cell size, shape) using microscopy.

    • Fix the cells and perform SA-β-gal staining according to the manufacturer's protocol.

    • Quantify the percentage of blue-stained (senescent) cells for each treatment condition.

Quantitative Data Summary

While no direct quantitative data exists for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, the following table summarizes the reported activities of related piperidine-3-carboxamide derivatives.

Derivative ClassTarget/ActivityReported Potency (IC50/EC50)Reference
Cathepsin K InhibitorsCathepsin KAs low as 0.08 µM[4][5]
Platelet Aggregation InhibitorsHuman Platelet AggregationVaries with structure[6]
Calpain Inhibitorsµ-Calpain9 - 30 nM (Ki)[7]
Senescence InducersMelanoma Cell SenescenceAs low as 0.04 µM[8]

Conclusion and Future Directions

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide belongs to a class of compounds with demonstrated therapeutic potential across various disease areas. Based on the activities of its structural analogs, it is plausible that this compound could act as an inhibitor of cysteine proteases like Cathepsin K or calpains, a modulator of platelet aggregation, or an inducer of cellular senescence. The proposed experimental workflows provide a clear path for elucidating its specific mechanism of action. Further research, including target identification, in vivo efficacy studies, and ADMET profiling, will be crucial to fully understand the pharmacological profile and therapeutic potential of this compound.

References

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Strategic Analysis: 1-Methyl-N-(propan-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (CAS 1016708-29-4), a strategic heterocyclic building block used in fragment-based drug discovery (FBDD).[1]

A Versatile Scaffold for CNS and Metabolic Drug Discovery[1]

Part 1: Executive Technical Summary

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by a nipecotic acid core.[1] Its structural architecture—comprising a basic tertiary amine (piperidine), a polar hydrogen-bond donor/acceptor motif (carboxamide), and a lipophilic solubilizing group (isopropyl)—makes it an ideal "Rule of 3" compliant fragment for exploring G-Protein Coupled Receptors (GPCRs) and enzyme active sites.[1]

This molecule is functionally significant as a precursor and probe in the development of:

  • Cathepsin K Inhibitors: Targeting bone resorption pathways in osteoporosis.[1][2][3]

  • Senolytics: Inducing senescence in melanoma cell lines via N-aryl derivatives.[1][4][5]

  • CNS Modulators: Leveraging the nipecotamido-motif found in GABA uptake inhibitors.[1]

Part 2: Physicochemical Profile & Structural Logic

Understanding the molecular properties is prerequisite to its application in library design.[1]

Table 1: Physicochemical Properties (Computed)

Property Value biological Implication
Molecular Formula C₁₀H₂₀N₂O Low molecular weight (<200 Da) allows for substantial derivatization.[1]
Molecular Weight 184.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~0.8 - 1.2 Moderate lipophilicity; likely CNS penetrant.[1]
pKa (Basic N) ~9.2 Predominantly protonated at physiological pH (7.4), enhancing solubility.[1]
H-Bond Donors 1 (Amide NH) Critical for directional binding in receptor pockets.[1]
H-Bond Acceptors 2 (Amide O, Ring N) Facilitates water-mediated bridging or direct residue interaction.[1]

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

Structural Causality: The 1-methylpiperidine ring typically adopts a chair conformation.[1] The substituent at the 3-position (carboxamide) can exist in axial or equatorial orientations, though the equatorial conformer is energetically favored, minimizing 1,3-diaxial interactions.[1] This defined vector allows the isopropyl group to project into hydrophobic sub-pockets (e.g., S3 or S4 pockets in proteases).[1]

Part 3: Synthetic Methodologies

The synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide must prioritize regioselectivity and yield.[1] The protocol below describes a convergent route starting from Nipecotic Acid (piperidine-3-carboxylic acid).[1]

Protocol A: Reductive Amination & Amidation (The "Direct" Route)

Rationale: This route avoids the use of unstable acid chlorides and utilizes mild coupling agents to prevent racemization at the C3 chiral center.[1]

Reagents:

  • Ethyl Nipecotate (Starting Material)[1]

  • Formaldehyde (37% aq.)[1] / Formic Acid (Eschweiler-Clarke conditions)

  • Lithium Hydroxide (LiOH)[1]

  • Isopropylamine[1]

  • HATU or EDC/HOBt (Coupling Agents)[1]

Step-by-Step Workflow:

  • N-Methylation (Eschweiler-Clarke):

    • Dissolve Ethyl Nipecotate (1.0 eq) in Formic acid (5.0 eq) and Formaldehyde (2.0 eq).

    • Reflux at 90°C for 12 hours. The

      
       evolution drives the reaction.[1]
      
    • Mechanism:[1][6] Formation of iminium ion followed by hydride transfer from formate.[1]

    • Workup: Basify with NaOH, extract with DCM. Yields Ethyl 1-methylpiperidine-3-carboxylate .[1]

  • Hydrolysis:

    • Treat the ester with LiOH (2.0 eq) in THF/Water (1:[1]1) at RT for 4 hours.

    • Acidify to pH 5 to precipitate/isolate 1-methylpiperidine-3-carboxylic acid (as zwitterion or salt).

  • Amide Coupling:

    • Suspend the acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 15 min to activate.

    • Add Isopropylamine (1.2 eq) dropwise.[1]

    • Stir at RT for 16 hours.

    • Purification: Flash chromatography (DCM:MeOH:NH3).[1]

Visualization: Synthetic Pathway

SynthesisPath SM Ethyl Nipecotate (Start) Step1 N-Methylation (HCHO/HCOOH) SM->Step1 Int1 Ethyl 1-methyl- piperidine-3-carboxylate Step1->Int1 Reflux, 12h Step2 Hydrolysis (LiOH) Int1->Step2 Int2 1-methylpiperidine- 3-carboxylic acid Step2->Int2 THF/H2O Step3 Amide Coupling (HATU, iPr-NH2) Int2->Step3 Product 1-methyl-N-(propan-2-yl) piperidine-3-carboxamide (Target) Step3->Product DMF, RT

Caption: Convergent synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide via Eschweiler-Clarke methylation and HATU coupling.

Part 4: Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a pharmacophore .[1] Its applications are defined by the specific biological machinery it probes.[1]

1. Cathepsin K Inhibition (Osteoporosis)

Research indicates that piperidine-3-carboxamides bind to the active site of Cathepsin K, a cysteine protease involved in bone resorption.[1][2][3]

  • Mechanism: The amide carbonyl interacts with the oxyanion hole (Cys25/His162), while the piperidine ring occupies the S2 pocket.[1]

  • Optimization: The N-isopropyl group can be replaced or expanded (e.g., to a benzyl group) to reach the S3 sub-pocket, increasing potency from micromolar to nanomolar range.[1]

2. Senescence Induction (Melanoma)

Derivatives of N-arylpiperidine-3-carboxamides have been identified as senescence inducers in A375 melanoma cells.[1][4][5]

  • Role of the Scaffold: The 3-carboxamide orientation is critical for binding to the target protein (likely a kinase or MDM2-p53 interface). The 1-methyl group improves cellular permeability compared to the free amine.[1]

3. Bioisosterism in Neurobiology

The structure is a constrained analog of N,N-diethyl-3-piperidinecarboxamide (a known respiratory stimulant) and shares homology with Arecoline (muscarinic agonist).[1]

  • Application: Used as a template to design selective M1/M4 muscarinic agonists for Alzheimer's disease.[1] The isopropyl group provides steric bulk that prevents rapid hydrolysis by esterases (unlike the methyl ester in Arecoline).[1]

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 1-methyl-N-(propan-2-yl) piperidine-3-carboxamide N_Ring N-Methyl Group (Pos 1) Core->N_Ring C3_Amide Carboxamide Linker (Pos 3) Core->C3_Amide N_Amide N-Isopropyl Group Core->N_Amide Permeability Increases BBB Permeability (Tertiary Amine) N_Ring->Permeability Binding H-Bond Acceptor/Donor (Directional Binding) C3_Amide->Binding Lipophilicity Hydrophobic Interaction (S3 Pocket Fit) N_Amide->Lipophilicity

Caption: SAR analysis highlighting the functional role of each moiety within the scaffold.[1]

Part 5: Safety & Handling Protocols

As a piperidine derivative, this compound possesses specific hazards related to its basicity and potential biological activity.[1]

Standard Operating Procedure (SOP):

  • Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

  • Inhalation Risk: Piperidine derivatives can be volatile and irritating to mucous membranes.[1] All solids and solutions must be handled in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tertiary amine is susceptible to N-oxidation if exposed to air/light over prolonged periods.[1]

  • Spill Cleanup: Adsorb with vermiculite.[1] Neutralize with dilute acetic acid before disposal.

References
  • Scaffold Utility in Senescence: Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1] Source: ACS Medicinal Chemistry Letters (2021).[1][4] URL:[Link][1]

  • Cathepsin K Inhibition: Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: Molecules (2024).[1][2][3][5] URL:[Link]

  • Chemical Identity & Properties: Title: N-methylpiperidine-3-carboxamide (Parent Scaffold Data).[7][8][9] Source: PubChem (NIH).[1] URL:[Link][1]

Sources

Methodological & Application

Application Notes & Experimental Protocols: 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Synthesis, Handling, and Biological Evaluation of a Novel Piperidine Carboxamide Derivative

Forward

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential biological evaluation of the novel compound, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. Given the emerging interest in piperidine carboxamide scaffolds in medicinal chemistry, this document outlines detailed protocols for its preparation, characterization, and preliminary biological screening. The methodologies described herein are based on established principles and data from structurally related compounds, offering a robust starting point for investigating the therapeutic potential of this specific molecule.

Introduction to 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a small molecule belonging to the piperidine carboxamide class of compounds. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids. The N-methyl substitution on the piperidine ring and the N-isopropyl carboxamide at the 3-position are key structural features that may influence its physicochemical properties, bioavailability, and biological activity.

While specific data on this compound is limited, related piperidine carboxamide derivatives have shown a range of biological activities, including potential as antimelanoma agents by inducing a senescence-like phenotype[1], and as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a target for pain therapeutics[2]. This suggests that 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide could be a valuable candidate for screening in various disease models.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H20N2O-
Molecular Weight184.28 g/mol -
XLogP30.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count2Predicted

Synthesis and Characterization

The synthesis of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be achieved through a straightforward amidation reaction. The following protocol is a proposed synthetic route based on standard organic chemistry principles and similar reported syntheses[3][4].

Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: N-methylation cluster_1 Step 2: Amide Coupling Piperidine-3-carboxylic_acid Piperidine-3-carboxylic acid 1-methylpiperidine-3-carboxylic_acid 1-methylpiperidine-3-carboxylic acid Piperidine-3-carboxylic_acid->1-methylpiperidine-3-carboxylic_acid 1. Methyl_iodide Methyl iodide Methyl_iodide->1-methylpiperidine-3-carboxylic_acid 2. Base Base (e.g., K2CO3) Base->1-methylpiperidine-3-carboxylic_acid 3. Solvent_1 Solvent (e.g., DMF) Solvent_1->1-methylpiperidine-3-carboxylic_acid 4. 1-methylpiperidine-3-carboxylic_acid_2 1-methylpiperidine-3-carboxylic acid Final_Product 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide 1-methylpiperidine-3-carboxylic_acid_2->Final_Product 1. Isopropylamine Isopropylamine Isopropylamine->Final_Product 2. Coupling_reagent Coupling reagent (e.g., HATU) Coupling_reagent->Final_Product 3. Base_2 Base (e.g., DIPEA) Base_2->Final_Product 4. Solvent_2 Solvent (e.g., DMF) Solvent_2->Final_Product 5. Antiproliferative_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of the compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_Viability_Reagent Add cell viability reagent Incubate_48_72h->Add_Viability_Reagent Measure_Signal Measure absorbance/fluorescence Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End TRPV1_Signaling_Pathway cluster_0 Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Test_Compound 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (Potential Antagonist) Test_Compound->TRPV1 Inhibits Cellular_Response Cellular Response Ca_influx->Cellular_Response

Sources

Application Note: High-Performance Liquid Chromatography of Piperidine Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Piperidine carboxamides represent a critical structural motif in medicinal chemistry, serving as the core scaffold for numerous local anesthetics (e.g., Bupivacaine, Ropivacaine), viral protease inhibitors, and GPCR ligands.

From a chromatographic perspective, these compounds present a dichotomy based on the position of the carboxamide linkage:

  • Neutral Amides (N-acyl piperidines): The piperidine nitrogen is part of the amide bond (e.g., Piperine). These are non-basic and chromatographically well-behaved.

  • Basic Carboxamides (Piperidine-n-carboxamides): The carboxamide is a substituent on the ring (e.g., Bupivacaine). The piperidine nitrogen remains a secondary or tertiary amine with a pKa typically between 10.0 and 11.5.

This Application Note focuses on the latter class (Basic Carboxamides) , as they present the classic "Basic Nitrogen Challenge" in HPLC: severe peak tailing, retention shifts, and poor loadability due to secondary interactions with residual silanols on silica-based columns.

The Mechanism of Failure (Why Standard Methods Fail)

Standard reversed-phase conditions (pH 2–7 on standard C18) often yield "shark fin" peaks for these compounds. This occurs because:

  • Ionization: At pH < 9, the piperidine nitrogen is protonated (

    
    ).
    
  • Ion-Exchange: Residual silanols (

    
    ) on the column surface act as cation-exchange sites, trapping the protonated base.
    

Method Development Strategy

The following decision matrix outlines the optimal path for method selection based on detection requirements and compound basicity.

MethodSelection Start START: Piperidine Carboxamide Analysis CheckBasicity Is Piperidine Nitrogen Basic? (Not part of amide bond) Start->CheckBasicity Neutral Neutral Amide (Standard C18, pH 2-8) CheckBasicity->Neutral No Basic Basic Amine (pKa ~11) CheckBasicity->Basic Yes CheckMS Is MS Detection Required? Basic->CheckMS YesMS Volatile Buffer Required CheckMS->YesMS Yes NoMS Non-Volatile Buffer OK CheckMS->NoMS No HighPH_MS Protocol A: High pH (pH 10) Hybrid C18 + NH4HCO3 YesMS->HighPH_MS Preferred (Best Shape) LowPH_MS Protocol B: Low pH (pH 2.5) C18 + Formic/TFA YesMS->LowPH_MS Alternative (Screening) Phosphate Protocol C: Intermediate pH Phosphate Buffer + TEA NoMS->Phosphate Legacy Methods

Figure 1: Decision matrix for selecting the appropriate chromatographic conditions.

Detailed Experimental Protocols

Protocol A: High pH "Hybrid" Method (Recommended)

Rationale: At pH 10.5, the piperidine amine (pKa ~11) is partially deprotonated (neutral). More importantly, the high ionic strength of the buffer suppresses the double layer. Crucial: You must use a column engineered for high pH stability (Hybrid Organic-Inorganic Particles) to prevent silica dissolution.

  • Applicability: Impurity profiling, Ropivacaine/Bupivacaine related substances, LC-MS compatible.

  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.5 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C (Improves mass transfer for bulky amides).

  • Gradient:

    Time (min) %A %B Curve
    0.0 95 5 Initial
    8.0 40 60 Linear
    10.0 5 95 Wash
    10.1 95 5 Re-equilibration

    | 14.0 | 95 | 5 | End |

Application Note: This method typically yields tailing factors (


) of < 1.2 for basic piperidines.
Protocol B: Low pH "Silanol Suppression" Method

Rationale: At pH 2.5, silanols are protonated (neutral, Si-OH), reducing cation exchange. The basic nitrogen is fully protonated (


), reducing hydrophobicity but ensuring solubility.
  • Applicability: Fast screening, LC-MS/MS PK studies.

  • Column: C18 with high end-capping (e.g., Phenomenex Kinetex C18 or Thermo Hypersil GOLD).

  • Mobile Phase A: 0.1% Formic Acid in Water (Add 0.02% TFA if tailing persists).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep gradient (5% to 95% B over 5 mins).

Warning: TFA suppresses MS signal in negative mode and reduces sensitivity in positive mode. Use only if Formic Acid fails to provide sharp peaks.

Comparative Data: pH Dependent Performance

The following data illustrates the impact of mobile phase pH on the separation of a generic piperidine carboxamide (e.g., Bupivacaine) on a Hybrid C18 column.

ParameterLow pH (pH 2.5, Formic)High pH (pH 10.0, NH4HCO3)Interpretation
Retention Factor (

)
2.58.1High pH neutralizes the base, increasing hydrophobic retention.
Tailing Factor (

)
1.6 (Shark Fin)1.1 (Symmetric)High pH eliminates silanol interaction.
Theoretical Plates (

)
~8,000~14,000Better mass transfer and peak shape at High pH.
MS Sensitivity (ESI+) HighMedium-HighHigh pH does not suppress ionization in ESI as much as predicted; often enhances signal by improving desolvation.

Troubleshooting & Critical Parameters

The "Shark Fin" Peak (Tailing > 1.5)

If you observe severe tailing despite using Protocol B (Low pH):

  • Cause: Exposed silanols or metal contamination in the column frit.

  • Fix: Switch to Protocol A (High pH). If restricted to Low pH, add 5 mM Ammonium Formate to the mobile phase. The ammonium ions compete with the piperidine base for silanol sites.

Carryover

Piperidine carboxamides are "sticky" due to the hydrophobic amide flank and the cationic amine.

  • Symptom: Ghost peaks in blank injections.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The acid ensures the amine is soluble, while the IPA removes the hydrophobic residue.

Positional Isomers

In synthetic pathways, the carboxamide might form at the 3- or 4-position instead of the 2-position.

  • Separation: These isomers are often difficult to separate on C18.

  • Recommendation: Use a Phenyl-Hexyl column (e.g., ACE Phenyl or XBridge Phenyl). The

    
     interactions with the aromatic amide portion provide orthogonal selectivity to separate regioisomers.
    

References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note. Link

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN. Link

  • United States Pharmacopeia (USP). Bupivacaine Hydrochloride Monograph.[1][2] USP-NF. (Referenced for structural context and legacy phosphate methods). Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
  • Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[1] Link

Sources

"formulation of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide for animal studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Development for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Abstract & Scope

This technical guide details the formulation strategies for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (referred to herein as IMP-3 ), a tertiary amine piperidine derivative. Due to the basicity of the piperidine nitrogen (estimated pKa ~9.8–10.2) and the lipophilicity of the isopropyl-amide moiety, IMP-3 exhibits pH-dependent solubility.

This document provides two validated protocols:

  • Intravenous (IV) / Intraperitoneal (IP) Solution: A buffered, isotonic solution utilizing in situ salt formation and cyclodextrin complexation to ensure solubility and reduce injection site irritation.

  • Oral (PO) Suspension: A high-load suspension vehicle for toxicology and dose-ranging studies.

Pre-Formulation Characterization

Before formulation, the physicochemical properties of IMP-3 must be understood to predict biological performance.

PropertyValue (Est.)Formulation Implication
Molecular Weight 184.28 g/mol Conversion factor for molarity calculations.
pKa (Basic) ~9.8 (Piperidine N)Compound is >99% ionized at pH < 7.4. Solubility increases drastically in acidic media.
LogP ~1.5 – 1.9Moderately lipophilic. Crosses BBB; requires cosolvents or pH adjustment for aqueous stability.
Physical State Oil or Low-Melting SolidMay require warming to handle; density correction needed if pipetting liquid.
Solubility (pH 7.4) < 1 mg/mLPoor. Risk of precipitation in blood without solubilizers.
Solubility (pH 4.5) > 50 mg/mLExcellent. Target pH for IV formulations.

Critical Mechanism: The tertiary nitrogen on the piperidine ring acts as a "solubility handle." By lowering the pH, we protonate this nitrogen, converting the lipophilic free base into a highly water-soluble cationic salt.

Vehicle Selection Logic

The choice of vehicle is dictated by the route of administration and the required concentration.

VehicleSelection Start Target Dose & Route RouteIV IV / IP Route Start->RouteIV RoutePO Oral (PO) Route Start->RoutePO CheckConc Conc. > 10 mg/mL? RouteIV->CheckConc Susp_PO Suspension: 0.5% Methylcellulose + 0.1% Tween 80 RoutePO->Susp_PO High Dose / Tox Sol_PO Solution: PEG400 / Water (20:80) RoutePO->Sol_PO PK / Bioavailability Sol_IV Solution: Saline + 20mM Citrate (pH 5.0) CheckConc->Sol_IV No (Low Dose) Sol_CD Complexation: 10-20% HP-beta-CD (pH 6.0) CheckConc->Sol_CD Yes (High Dose)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and concentration requirements.

Protocol A: IV/IP Solution (Cyclodextrin-Buffered System)

Purpose: For pharmacokinetic (PK) or efficacy studies requiring rapid onset. Target Concentration: 1 – 10 mg/mL. Target pH: 5.5 – 6.0 (Physiologically tolerated for slow IV).

Rationale: While simple acidification solubilizes IMP-3, it risks precipitation upon dilution in the blood (pH 7.4). Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is used here to sequester the lipophilic isopropyl group, maintaining solubility even as the formulation is neutralized by the blood [1].

Materials:
  • IMP-3 (Free Base).

  • HP-β-CD (Kleptose® or Captisol®).

  • Citric Acid (100 mM stock).

  • 0.9% Saline (Sterile).

  • 1N NaOH / 1N HCl.

Step-by-Step Procedure:
  • Vehicle Preparation (20% CD Stock):

    • Dissolve 20 g of HP-β-CD in 80 mL of Sterile Water for Injection.

    • Add 10 mL of 100 mM Citric Acid solution.

    • Adjust volume to 100 mL.

    • Result: 20% CD in 10 mM Citrate.

  • API Solubilization:

    • Weigh the required amount of IMP-3 (e.g., 50 mg for 10 mL of 5 mg/mL solution).

    • Add 80% of final volume of the Vehicle Preparation.

    • Vortex/Sonication: Sonicate for 5–10 minutes. The solution may remain cloudy initially.

  • pH Adjustment (The Critical Step):

    • Measure pH. It will likely be high (>8.0) due to the amine.

    • Titrate slowly with 1N HCl dropwise while stirring.

    • Observation: As pH drops below 6.5, the solution will clarify instantly as the salt forms and enters the cyclodextrin cavity.

    • Target final pH: 5.5 ± 0.2 .

  • Final Dilution & Filtration:

    • Add Vehicle to bring to final volume.

    • Filter through a 0.22 µm PVDF or PES syringe filter (Nylon binds proteins/drugs; avoid if possible, though IMP-3 is small enough to pass).

  • QC Check:

    • Visual: Must be clear, colorless, and free of particulates.

    • Osmolality: Check if available (Target: 280–320 mOsm/kg).

Protocol B: Oral Suspension (High Dose)

Purpose: For toxicology or high-dose efficacy (>30 mg/kg) where solubility limits are exceeded. Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in Water.

Rationale: Methylcellulose (MC) increases viscosity to prevent sedimentation. Tween 80 wets the hydrophobic isopropyl/methyl groups, ensuring uniform dispersion [2].

Step-by-Step Procedure:
  • Vehicle Preparation:

    • Heat 40 mL of distilled water to 80°C.

    • Disperse 0.5 g Methylcellulose powder; stir until wetted.

    • Add 60 mL of cold water (4°C) and stir on ice for 30 mins to hydrate (clear solution).

    • Add 0.1 g Tween 80.

  • Compound Dispersion:

    • Weigh IMP-3.

    • Geometric Dilution: Add a small amount of Vehicle (approx. 1:1 ratio with powder) to a mortar and pestle.

    • Triturate (grind) to form a smooth, lump-free paste.

    • Slowly add the remaining vehicle while mixing.

  • Processing:

    • Transfer to a vial.

    • Homogenize: Use a probe homogenizer (e.g., Polytron) at low speed for 30 seconds if the particle size is large.

    • Storage: Stir constantly with a magnetic stir bar during dosing to ensure homogeneity.

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: IV Formulation Step1 Weigh IMP-3 (Free Base) Step2 Add 20% HP-beta-CD (Buffered pH 5) Step1->Step2 Step3 Sonicate (Cloudy Suspension) Step2->Step3 Step4 Titrate with 1N HCl (Target pH 5.5) Step3->Step4 Step5 Clarification (Salt Formation) Step4->Step5 Step6 Sterile Filter (0.22 µm) Step5->Step6

Figure 2: Step-by-step workflow for generating the IV compatible solution. Note the critical clarification step upon acidification.

Stability & Storage

  • Solution (IV):

    • Stability: The amide bond is susceptible to hydrolysis at extreme pH, but stable at pH 5–6. The piperidine ring is stable.

    • Storage: 4°C for up to 7 days. Discard if precipitation occurs.

  • Suspension (PO):

    • Stability: Physically unstable (settling). Chemically stable for 14 days at 4°C.

    • Handling: MUST be resuspended (vortexed) immediately prior to drawing into the syringe.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • FDA Inactive Ingredient Database. (2025). Search for "Methylcellulose" and "Polysorbate 80" limits in animal/human products.

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-49.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Chapter on Physicochemical Properties and Drug Design). Elsevier.

Disclaimer: This protocol is for research purposes only. All formulations must be tested for endotoxin levels and sterility before administration in valuable in vivo models.

Sources

Troubleshooting & Optimization

Technical Support Guide: Stability & Handling of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solution stability, handling, and troubleshooting for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide (also referred to as N-isopropyl-1-methylnipecotamide).

While the carboxamide scaffold is generally robust, this specific molecule presents a "Stability Triad" of risks due to its functional group arrangement:

  • C3-Epimerization: The chiral center at position 3 (alpha to the carbonyl) is susceptible to racemization under basic conditions.

  • N-Oxidation: The tertiary amine (N-methyl piperidine) is prone to N-oxide formation in the presence of dissolved oxygen or peroxides.

  • Hydrolysis: The secondary amide bond is stable at neutral pH but degrades under extreme acidic or basic stress.

Module 1: Solution Preparation & Storage

Solvent Compatibility Matrix
Solvent SystemSolubilityStability RiskRecommended Protocol
DMSO (Anhydrous) High (>50 mM)Low Preferred. Store at -20°C. Use "anhydrous" grade to prevent hydrolysis over months.
Methanol / Ethanol HighModerate Good for short-term use. Risk of transamidation (solvolysis) if heated or catalyzed by base.
Water / PBS (pH 7.4) Moderate*Moderate pH Dependent. The tertiary amine (

) protonates at neutral pH, aiding solubility. Stable for <24h at RT.
Acidic Buffer (pH < 4) HighHigh Avoid for storage. Accelerates amide hydrolysis.
Basic Buffer (pH > 10) LowCritical Avoid. Promotes C3-epimerization and precipitation of the free base.
The "Golden Rule" of pH

The stability of this molecule is governed by the ionization state of the piperidine nitrogen.

  • Target pH: Maintain pH 6.0 – 7.5 for aqueous working solutions.

  • Why? At this pH, the piperidine nitrogen is protonated (

    
    ), which electronically shields the ring from oxidation and reduces the basicity of the local environment, thereby suppressing C3-epimerization.
    

Module 2: Critical Degradation Pathways (Troubleshooting)

Pathway A: C3-Epimerization (The "Silent" Killer)

Unlike hydrolysis, epimerization does not change the molecular weight, making it invisible to standard LC-MS unless a chiral column is used.

  • Mechanism: The proton at C3 (alpha to the amide carbonyl) is weakly acidic. In the presence of a base (or even the molecule's own unprotonated amine acting as an intramolecular base), this proton can be removed to form a transient enolate, which repotonates to form the enantiomer (or diastereomer if other chiral centers exist).

  • Trigger: High pH (>9.0), protic solvents, or repeated freeze-thaw cycles in buffer.

  • Diagnosis: Loss of biological potency despite "pure" LC-MS peak. Peak splitting on Chiral HPLC.

Pathway B: Oxidative N-Dealkylation & N-Oxide Formation

The N-methyl piperidine moiety is a tertiary amine. In solution, it reacts with dissolved oxygen or peroxides (common in aged PEG or ethers).

  • Mechanism:

    • N-Oxide: Direct oxidation of the tertiary nitrogen (

      
      ).
      
    • N-Dealkylation: Oxidative cleavage of the N-methyl group (often enzyme-mediated in vivo, but radical-mediated in solution).

  • Trigger: Aged solvents (THF, Dioxane) containing peroxides; exposure to light/air.

  • Diagnosis: LC-MS peak at M+16 (N-Oxide) or M-14 (Des-methyl).

Pathway C: Amide Hydrolysis
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon, cleaving the isopropyl amine.

  • Trigger: Extreme pH (<2 or >12) and elevated temperature (>40°C).

  • Diagnosis: LC-MS peaks for Piperidine-3-carboxylic acid and Isopropylamine .

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision logic for troubleshooting stability issues based on analytical observations.

StabilityLogic Start Observation: Loss of Potency or Purity CheckLCMS Step 1: Run LC-MS (Standard C18) Start->CheckLCMS MassShift Is there a Mass Shift? CheckLCMS->MassShift ShiftType Identify Mass Delta MassShift->ShiftType Yes ChiralCheck Step 2: Run Chiral HPLC (or measure Optical Rotation) MassShift->ChiralCheck No (Mass is correct) M_Plus_16 Mass = M + 16 Da (N-Oxide) ShiftType->M_Plus_16 M_Minus_14 Mass = M - 14 Da (Des-methyl) ShiftType->M_Minus_14 Hydrolysis Mass = Core Acid (Hydrolysis) ShiftType->Hydrolysis CauseOxidation Cause: Oxidation (Peroxides/Air) M_Plus_16->CauseOxidation M_Minus_14->CauseOxidation CausepH Cause: Extreme pH (Acid/Base Hydrolysis) Hydrolysis->CausepH ActionOxidation Fix: Use fresh anhydrous DMSO. Degas buffers. Store under Argon. CauseOxidation->ActionOxidation ActionpH Fix: Adjust buffer to pH 6-7.5. Avoid heating. CausepH->ActionpH IsRacemic Peak Splitting / Rotation Change? ChiralCheck->IsRacemic CauseEpi Cause: C3-Epimerization (Base-catalyzed) IsRacemic->CauseEpi Yes ActionEpi Fix: Lower pH to < 7.5. Avoid freeze-thaw in buffer. CauseEpi->ActionEpi

Figure 1: Troubleshooting decision tree for degradation analysis. Blue nodes indicate analytical steps; Red nodes indicate identified degradants; Green nodes indicate corrective protocols.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous stock solutions of this compound? A: No. While the amide bond might survive short cycles, the high temperature (121°C) significantly accelerates hydrolysis and N-oxidation. Furthermore, autoclaving can raise the pH of certain buffers (like PBS) temporarily, promoting epimerization.

  • Recommendation: Sterile filter (0.22 µm PVDF or PES) the solution instead.

Q2: I see a small peak at RRT 0.95 in my LC-MS. Is this an impurity? A: If the mass is M+16, it is likely the N-Oxide . This is common if the sample was dissolved in methanol and left on the autosampler tray for >24 hours.

  • Protocol: Re-prepare the sample in fresh acetonitrile/water and inject immediately.

Q3: Why does the protocol recommend pH 6-7.5? Isn't the amine basic? A: Exactly. The N-methyl piperidine has a


 around 9-10 [1]. At pH 7.4, it is protonated (

). This protonation prevents the lone pair from engaging in oxidative side reactions and reduces the likelihood of the molecule acting as a base to deprotonate its own C3 position (preventing self-catalyzed epimerization) [2].

Q4: How do I validate if my compound has racemized? A: Standard C18 HPLC cannot distinguish enantiomers. You must use a chiral column (e.g., Chiralpak IA/IB) or measure specific rotation


. If you observe a loss of biological activity (e.g., receptor binding) but the mass spectrum looks clean, racemization is the #1 suspect [3].

References

  • Shvo, Y., & Kaufman, E. D. (1972).[1] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Link[1]

    • Context: Establishes the kinetics and mechanism of N-oxidation in N-methylpiperidine derivatives, a key degradation p
  • Glorius, F., et al. (2020).[2] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Science/PMC. Link

    • Context: Validates the risk of C3-epimerization in substituted piperidines and discusses the thermodynamic stability of isomers.
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

    • Context: Authoritative review on amide hydrolysis kinetics and pH dependence relevant to the carboxamide moiety.

Sources

Technical Support Center: Degradation Pathways of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work. Our approach integrates fundamental scientific principles with actionable protocols to ensure the integrity and success of your research.

Section 1: Fundamental Stability & Predicted Degradation Profile

This section addresses the core questions regarding the chemical and metabolic liabilities of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. Understanding these fundamentals is the first step in designing robust experiments.

FAQ 1: What are the predicted primary degradation pathways for 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide?

Based on its chemical structure, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide is susceptible to both metabolic (enzymatic) and chemical degradation. The primary pathways are predicted to be:

  • Metabolic (Enzymatic) Degradation: This is the most likely route of degradation in vivo. The piperidine ring and its N-alkyl substituents are common sites for metabolism by Cytochrome P450 (CYP) enzymes.[1][2] Key predicted reactions include:

    • N-demethylation: Removal of the methyl group from the piperidine nitrogen. CYP1A2 and CYP3A4 are often implicated in this type of reaction.[2][3]

    • N-dealkylation: Removal of the isopropyl group from the amide nitrogen. This is a major metabolic route for many drugs containing N-alkyl groups and is frequently catalyzed by CYP3A4.[1]

    • Piperidine Ring Oxidation: Hydroxylation at positions alpha to the nitrogen atom is a common metabolic pathway.[4][5] This can lead to the formation of lactams.

    • Oxidation of the Isopropyl Group: Hydroxylation can occur on the isopropyl moiety itself.

  • Chemical (Non-Enzymatic) Degradation: The primary site of chemical instability is the carboxamide bond.

    • Amide Hydrolysis: The carboxamide linkage can be hydrolyzed to yield 1-methylpiperidine-3-carboxylic acid and propan-2-amine. This reaction is typically catalyzed by strong acid or base but can occur slowly at physiological pH.[6][7] The rate of hydrolysis is dependent on pH and temperature.[7]

Below is a diagram illustrating these potential degradation pathways.

G cluster_parent Parent Compound cluster_metabolic Metabolic Pathways (CYP-mediated) cluster_chemical Chemical Pathway Parent 1-methyl-N-(propan-2-yl) piperidine-3-carboxamide M1 N-demethylation Product: N-(propan-2-yl)piperidine-3-carboxamide Parent->M1 N-demethylation M2 Piperidine Ring Oxidation (Hydroxylation Products) Parent->M2 Oxidation M3 N-dealkylation Product: 1-methylpiperidine-3-carboxamide Parent->M3 N-dealkylation M4 Isopropyl Group Oxidation (Hydroxylation Product) Parent->M4 Oxidation C1 Amide Hydrolysis Products: 1-methylpiperidine-3-carboxylic acid + propan-2-amine Parent->C1 Hydrolysis (Acid/Base)

Caption: Predicted metabolic and chemical degradation pathways.

FAQ 2: How stable is the piperidine ring in this compound likely to be under physiological conditions?

The piperidine scaffold is a highly privileged motif in medicinal chemistry, partly due to its relative metabolic stability.[8] However, its stability is not absolute and is strongly influenced by its substitution pattern.[8]

  • Metabolic Stability: The N-methyl group makes the piperidine a tertiary amine, which is a known substrate for CYP-mediated oxidation. The primary metabolic liability on the ring itself is oxidation at the carbon atoms adjacent (alpha) to the nitrogen.[4] Introducing alkyl substituents at these positions can sometimes hinder this type of metabolism.[4]

  • Chemical Stability: The saturated piperidine ring itself is chemically very stable and not prone to degradation under typical physiological or storage conditions (e.g., pH 4-8, room temperature).[9] The primary concerns for the overall molecule's stability will come from its functional groups, not the core ring structure.

FAQ 3: What is the expected stability of the N-(propan-2-yl)carboxamide functional group?

The N-(propan-2-yl)carboxamide group has two potential points of degradation: the amide bond itself and the N-isopropyl group.

  • Amide Bond Hydrolysis: Amide bonds are generally stable, but their hydrolysis is a well-characterized degradation pathway. The rate is pH-dependent, with catalysis occurring under both acidic and basic conditions.[7] Under neutral pH and in the absence of enzymes, the half-life can be very long. However, researchers should be cautious during sample preparation or storage in solutions with non-neutral pH.[6] For example, using trifluoroacetic acid (TFA) in mobile phases for long periods can sometimes lead to measurable hydrolysis of sensitive amides.[6]

  • N-Dealkylation of the Isopropyl Group: As mentioned, the N-isopropyl group is a likely site for enzymatic N-dealkylation. This process is a common metabolic clearance pathway for many pharmaceuticals.[1]

FAQ 4: Which cytochrome P450 (CYP) isozymes are most likely to be involved in the metabolism of this compound?

While specific isozyme contributions must be determined experimentally, we can predict the most likely candidates based on extensive literature for similar structures.

  • CYP3A4: This is the most abundant CYP isozyme in the human liver and is responsible for the metabolism of a vast number of drugs. It is a primary candidate for catalyzing the N-dealkylation of both the N-methyl and N-isopropyl groups.[1]

  • CYP2D6: This is another major drug-metabolizing enzyme. It is known to catalyze the oxidation of piperidine rings.[2]

  • CYP1A2: This isozyme is also known to be involved in N-demethylation reactions.[2][3]

An initial screening using a panel of recombinant human CYP enzymes (Supersomes™) is the standard approach to identify the specific enzymes involved.

Section 2: Experimental Design & Troubleshooting

This section provides practical guidance for setting up experiments and resolving common issues.

FAQ 5: How do I design an in vitro experiment to identify the metabolites of this compound?

A standard and robust method is to use human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, including CYPs.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Incubation cluster_quench Termination & Processing cluster_analysis Analysis A Prepare Buffer (e.g., 100 mM K-Phos, pH 7.4) E Pre-warm HLM, Buffer, and Compound to 37°C A->E B Prepare Compound Stock (e.g., 10 mM in DMSO) B->E C Prepare HLM Suspension (on ice) C->E D Prepare NADPH Stock (Cofactor) F Initiate Reaction: Add NADPH D->F E->F G Incubate at 37°C (Time Course: 0, 15, 30, 60 min) F->G H Quench Reaction (e.g., add ice-cold Acetonitrile with Internal Standard) G->H I Vortex & Centrifuge to pellet protein H->I J Transfer Supernatant for analysis I->J K LC-MS/MS Analysis: - Parent disappearance - Metabolite appearance J->K

Caption: Workflow for an in vitro metabolism study using HLM.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide in DMSO.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 2 mg/mL in phosphate buffer. Keep on ice.

    • Cofactor Solution: Prepare a 10 mM NADPH stock solution in phosphate buffer. Keep on ice.

  • Incubation Setup (Example for a single time point):

    • In a microcentrifuge tube, combine 475 µL of phosphate buffer, 10 µL of the 2 mg/mL HLM suspension, and 5 µL of the 10 mM test compound stock. This gives a final HLM concentration of 0.04 mg/mL and a test compound concentration of 100 µM.

    • Control (Self-Validation): Prepare a parallel incubation labeled "-NADPH". This is a critical control to distinguish enzymatic from chemical degradation. Do not add NADPH to this tube.

    • Pre-incubate all tubes in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation:

    • To initiate the reaction, add 10 µL of the 10 mM NADPH solution to the appropriate tubes (final concentration ~200 µM). For the "-NADPH" control, add 10 µL of buffer.

    • Vortex gently and return to the 37°C water bath.

  • Reaction Termination (Quenching):

    • At the desired time point (e.g., 60 minutes), stop the reaction by adding 2 volumes (1 mL) of ice-cold acetonitrile containing an appropriate internal standard (for analytical quantification).

    • Vortex vigorously for 1 minute to precipitate the microsomal protein.

  • Sample Processing:

    • Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

  • Analysis:

    • Analyze samples by LC-MS/MS. Monitor the disappearance of the parent compound and search for predicted metabolites based on their expected mass-to-charge ratios (m/z).

Data Summary for Metabolite Identification

The following table provides the expected mass shifts for the primary predicted metabolites, which is essential for configuring your mass spectrometer analysis.

Compound DescriptionPredicted Metabolic ReactionChange in Mass (Da)Expected [M+H]⁺ (if Parent [M+H]⁺ = 200.3)
Parent Compound--200.3
N-demethylation ProductLoss of CH₂-14.02186.3
N-dealkylation ProductLoss of C₃H₆-42.05158.2
Hydroxylation ProductAddition of O+15.99216.3
Dehydrogenation (after Hydroxylation)Addition of O, Loss of H₂+13.98214.3
Amide Hydrolysis ProductAddition of H₂O, loss of C₃H₇N-43.04157.2 (Acid)

Note: The exact parent mass should be calculated based on the precise atomic weights. The table uses nominal masses for illustrative purposes.

FAQ 6: I am observing unexpected peaks in my LC-MS analysis. What could be the cause?
  • Non-Specific Degradation: Check your "-NADPH" control. If the peak is present in this sample, it indicates non-enzymatic degradation. This could be hydrolysis due to buffer pH or instability in the solvent.[6]

  • Solvent Effects: The compound might be reacting with components of your mobile phase or quenching solvent (e.g., formic acid, acetonitrile).

  • Matrix Effects: Components from the microsomal matrix can ionize and appear as unexpected peaks. A "matrix blank" (microsomes + NADPH, no compound) can help identify these.

  • Secondary Metabolism: An initial metabolite can be further metabolized, leading to a cascade of products. Analyzing samples at earlier time points can help identify the primary metabolites.

FAQ 7: My compound appears to be degrading in the sample matrix before analysis. How can I improve its stability?
  • Control Temperature: Keep all samples on ice or at 4°C whenever possible, from thawing reagents to the autosampler tray.[9]

  • Control pH: Ensure the pH of your buffers and storage solutions is neutral (around 7.0-7.4) unless investigating pH-dependent degradation. Amide hydrolysis is accelerated at high or low pH.[7]

  • Minimize Time in Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, freeze at -80°C.

  • Use of Antioxidants: If oxidative degradation is suspected (distinct from enzymatic oxidation), adding a small amount of an antioxidant like ascorbic acid to the buffer may help.

FAQ 8: How can I differentiate between metabolic and non-enzymatic (chemical) degradation?

This is a critical experimental question answered by proper controls:

  • The "-NADPH" Control: As described in the protocol, this is the most important control. Since most CYP-mediated reactions are NADPH-dependent, the absence of metabolites in this control strongly implicates enzymatic degradation.[1]

  • Heat-Inactivated Microsomes: Prepare a control where the microsomal suspension is boiled for 5-10 minutes before the experiment. This denatures the enzymes. If degradation still occurs, it is chemical in nature.

  • Buffer Incubation: Incubate the compound in the reaction buffer alone (no microsomes, no NADPH). This will reveal any inherent instability of the compound under the exact temperature and pH conditions of the assay.

By systematically analyzing these controls, you can authoritatively attribute the degradation pathways to either metabolic or chemical processes.

References

  • Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed. (2014). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). PubMed. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). ResearchGate. [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025). BTC Pharmaceuticals Technology Co., Ltd.. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC. (n.d.). PMC. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023). RSC Publishing. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011). PMC. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed. (2006). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (n.d.). OUCI. [Link]

  • Reactions of the carboxamide group - ResearchGate. (n.d.). ResearchGate. [Link]

  • Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus - MDPI. (2026). MDPI. [Link]

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018). University of Regina. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012). Journal of Medicinal Chemistry. [Link]

  • A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes - PMC. (2025). PMC. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Target Validation of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and development researchers, the rigorous validation of a novel compound's biological target is a critical step. This guide provides a comprehensive framework for elucidating and confirming the biological target of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide , a compound with a piperidine-3-carboxamide core. Due to the absence of a well-documented target for this specific molecule, this guide will present a systematic approach to target validation, using a putative target as a case study.

The chemical scaffold of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide shares similarities with compounds known to inhibit 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1]. This enzyme is a critical regulator of glucocorticoid metabolism and a therapeutic target for metabolic diseases[1]. Therefore, this guide will use 11β-HSD1 as the primary putative target for validation and will compare the performance of "Compound X" (1-methyl-N-(propan-2-yl)piperidine-3-carboxamide) with a known 11β-HSD1 inhibitor.

A Multi-faceted Approach to Target Validation

A robust target validation strategy integrates computational predictions with direct biochemical assays and cell-based functional studies. This ensures a high degree of confidence in the identified target and its relevance to the compound's mechanism of action.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cell-Based Confirmation a Reverse Docking c Enzyme Inhibition Assay a->c Identifies Putative Targets b Pharmacophore Screening b->c d Binding Affinity (SPR) c->d Confirms Direct Interaction e Cellular Thermal Shift Assay (CETSA) d->e Verifies Target Engagement in Cells f Downstream Pathway Analysis e->f Demonstrates Functional Effect

Caption: A workflow for biological target validation.

Part 1: In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely biological targets of a small molecule[2][3].

  • Reverse Docking : This method involves docking "Compound X" against a large library of protein crystal structures to predict potential binding partners based on the calculated binding energy[2].

  • Pharmacophore Screening : This approach uses the 3D chemical features of "Compound X" to search for known pharmacophores that are associated with specific biological targets[2].

These in silico methods can generate a list of putative targets, which can then be prioritized for experimental validation. For the purpose of this guide, we will assume that 11β-HSD1 is a top candidate from these computational screens.

Part 2: In Vitro Biochemical Validation

Direct biochemical assays are essential to confirm a physical interaction between the compound and its putative target protein.

Enzyme Inhibition Assay

This assay directly measures the ability of "Compound X" to inhibit the enzymatic activity of recombinant 11β-HSD1.

Experimental Protocol:

  • Reagents and Materials :

    • Recombinant human 11β-HSD1 enzyme

    • Cortisone (substrate)

    • NADPH (cofactor)

    • "Compound X" (1-methyl-N-(propan-2-yl)piperidine-3-carboxamide)

    • Known 11β-HSD1 inhibitor (e.g., Carbenoxolone)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • 96-well microplate

    • Microplate reader capable of measuring cortisol production (e.g., via a coupled immunoassay or LC-MS)

  • Procedure :

    • Prepare a serial dilution of "Compound X" and the known inhibitor in the assay buffer.

    • In a 96-well plate, add the recombinant 11β-HSD1 enzyme to each well.

    • Add the serially diluted compounds to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH to each well.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a stop solution or by rapid freezing).

    • Quantify the amount of cortisol produced in each well.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation: Comparative Analysis of 11β-HSD1 Inhibition

CompoundTargetAssay TypeIC₅₀ (nM)
Compound X 11β-HSD1Enzyme InhibitionExperimental Data
Known Inhibitor11β-HSD1Enzyme InhibitionExperimental Data
Compound X Isoform (e.g., 11β-HSD2)Enzyme InhibitionExperimental Data

Part 3: Confirming Target Engagement in a Cellular Environment

While in vitro assays confirm a direct interaction, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[4]

Experimental Protocol:

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a human liver cell line that expresses 11β-HSD1) to 80-90% confluency.

    • Treat the cells with "Compound X" or a vehicle control for a specified duration.

  • Thermal Shift :

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Extraction and Analysis :

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble 11β-HSD1 in each sample by Western blotting or another sensitive protein detection method.

  • Data Analysis : A shift in the melting temperature of 11β-HSD1 in the presence of "Compound X" indicates direct target engagement.

Part 4: Downstream Pathway Analysis and Selectivity

Confirming that target engagement leads to a functional cellular response is the final step in validation. For an 11β-HSD1 inhibitor, this would involve measuring the downstream effects of reduced cortisol production.

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR HSD11B1->Cortisol CompoundX Compound X CompoundX->HSD11B1 Inhibition GeneExpression Gene Expression Changes GR->GeneExpression

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the primary analytical techniques for the identification and quantification of piperidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a detailed analysis grounded in experimental causality and field-proven insights. We will explore the core principles of each technique, their respective strengths and weaknesses, and provide actionable protocols to guide your method development and selection process.

Introduction: The Analytical Significance of the Piperidine Moiety

The piperidine ring is a saturated heterocycle that forms the structural backbone of a vast array of natural alkaloids (e.g., piperine from black pepper) and synthetic pharmaceuticals. Its prevalence in blockbuster drugs such as Ritalin (methylphenidate), Haloperidol, and Risperidone underscores its importance in medicinal chemistry. The precise and accurate analysis of piperidine-containing compounds is therefore critical throughout the drug development lifecycle—from synthetic route optimization and impurity profiling to pharmacokinetic studies and final product quality control.

The choice of an analytical technique is not arbitrary; it is a decision dictated by the specific physicochemical properties of the analyte and the ultimate goal of the analysis. This guide will compare the most effective and widely adopted techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Analytical Methodologies: A Comparative Overview

The selection of an optimal analytical technique hinges on a clear understanding of the analyte's properties—volatility, thermal stability, polarity, and concentration—as well as the analytical requirements, such as the need for quantification, structural elucidation, or high-throughput screening.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

  • Principle of Operation: The sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase (a microscopic layer of liquid or polymer on an inert solid support) and a mobile gas phase (e.g., Helium, Nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

  • Expertise & Causality: The primary prerequisite for GC analysis is the thermal stability and volatility of the analyte. Piperidine itself is a volatile liquid, making it an ideal candidate for GC. However, many of its derivatives, particularly complex pharmaceutical ingredients, may lack sufficient volatility or degrade at the high temperatures of the GC inlet. In such cases, a chemical derivatization step—for instance, acylation or silylation—is often employed to create a more volatile and thermally stable analog. This choice is a deliberate strategy to make an otherwise unsuitable analyte "GC-amenable."

  • Common Detectors:

    • Flame Ionization Detector (FID): Offers excellent sensitivity for hydrocarbons and is a robust, general-purpose detector for quantification.

    • Mass Spectrometry (MS): Provides unparalleled selectivity and structural information, making it the gold standard for identification. GC-MS is a definitive technique for identifying unknown piperidine-related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis, accommodating a vast range of analytes.

  • Principle of Operation: The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the mobile phase and the stationary phase.

  • Expertise & Causality: HPLC is the method of choice for piperidine compounds that are non-volatile, polar, or thermally labile. The versatility of HPLC lies in the wide selection of stationary phases (e.g., C18, C8, HILIC) and mobile phase compositions (e.g., varying solvent ratios, pH, and additives). For instance, a polar piperidine derivative might be analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC), a choice dictated by the analyte's inability to be retained on a traditional reversed-phase (C18) column. The pH of the mobile phase is also a critical parameter; for basic compounds like piperidine, using a slightly acidic mobile phase (e.g., with formic acid or ammonium formate) can ensure the analyte is in its ionized form, leading to sharper peaks and better chromatographic performance.

  • Common Detectors:

    • UV-Visible (UV-Vis) / Diode Array Detector (DAD): Detects compounds that contain a chromophore. While the basic piperidine ring does not absorb UV light, many of its pharmaceutically relevant derivatives do.

    • Mass Spectrometry (MS): LC-MS combines the powerful separation of HPLC with the sensitive and selective detection of MS, making it the workhorse for modern bioanalysis and impurity profiling.

Mass Spectrometry (MS) as a Detector

While not a standalone separation technique, MS is the most powerful detector when coupled with GC or LC.

  • Principle of Operation: After separation by chromatography, molecules are ionized (e.g., by Electron Ionization in GC-MS or Electrospray Ionization in LC-MS). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

  • Expertise & Causality: The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy "hard" ionization technique used in GC-MS that causes extensive fragmentation. This fragmentation pattern is highly reproducible and acts like a chemical fingerprint, allowing for confident identification against spectral libraries. In contrast, Electrospray Ionization (ESI), common in LC-MS, is a "soft" ionization technique that typically keeps the molecule intact, providing a clear measurement of the molecular weight. For quantification, Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers supreme selectivity and sensitivity by monitoring a specific fragmentation of the target analyte, effectively filtering out background noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of novel compounds.

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the molecular structure, including the connectivity of atoms and the 3D arrangement of the molecule.

  • Expertise & Causality: Unlike chromatographic techniques, NMR is typically not used for routine quantification due to its lower sensitivity and higher complexity. Its unparalleled strength lies in providing unambiguous structural confirmation. For a newly synthesized piperidine derivative, ¹H and ¹³C NMR are used to confirm that the piperidine ring has been correctly formed and that substituents are in their expected positions. It is a non-destructive technique, allowing the sample to be recovered after analysis.

Quantitative Performance: A Head-to-Head Comparison

The choice of technique is often driven by the required performance characteristics. The following table summarizes typical performance data for the analysis of a model piperidine compound.

ParameterGC-FIDGC-MS (SIM)HPLC-UVLC-MS/MS (MRM)NMR (Quantitative)
Sensitivity (LOD) ~1-10 ng/mL~0.01-1 ng/mL~10-100 ng/mL~0.001-0.1 ng/mL>1 µg/mL
Selectivity ModerateHighModerate-HighVery HighVery High
Linearity (R²) >0.99>0.99>0.99>0.999>0.98
Precision (%RSD) <5%<5%<2%<5-10%<5%
Sample Throughput HighHighHighHighLow
Cost (Instrument) LowModerateLow-ModerateHighVery High
Structural Info NoneHigh (Fingerprint)NoneHigh (MW & Fragment)Definitive
Destructive? YesYesNo (can be)YesNo

Note: Values are illustrative and can vary significantly based on the specific analyte, matrix, and instrument configuration.

Experimental Protocol: GC-MS for Piperidine Impurity Analysis

This section provides a validated, step-by-step protocol for the quantification of a piperidine impurity in a non-polar active pharmaceutical ingredient (API). This protocol is designed as a self-validating system by incorporating rigorous quality controls.

Objective

To develop and validate a selective GC-MS method for the determination of residual piperidine in the API "XYZ-phenidate."

Materials and Reagents
  • Piperidine standard (≥99.5%)

  • XYZ-phenidate API batch

  • Dichloromethane (DCM), HPLC grade

  • Internal Standard (IS): N-methylpiperidine

  • Anhydrous Sodium Sulfate

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Workflow Diagram

Below is a visual representation of the experimental workflow, from sample preparation to data analysis.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing start_node Start: Receive API Sample sub_prep1 Weigh 100 mg API start_node->sub_prep1 prep_node Sample Preparation analysis_node GC-MS Analysis data_node Data Processing end_node End: Report Result sub_prep2 Dissolve in 10 mL DCM sub_prep1->sub_prep2 Prepared Sample sub_prep3 Spike with Internal Standard sub_prep2->sub_prep3 Prepared Sample sub_prep4 Vortex & Centrifuge sub_prep3->sub_prep4 Prepared Sample sub_analysis1 Inject 1 µL into GC-MS sub_prep4->sub_analysis1 Prepared Sample sub_analysis2 Run Temp Program sub_analysis1->sub_analysis2 sub_analysis3 Acquire Data (SIM Mode) sub_analysis2->sub_analysis3 sub_data1 Integrate Peaks (Piperidine & IS) sub_analysis3->sub_data1 Raw Data sub_data2 Generate Calibration Curve sub_data1->sub_data2 sub_data3 Calculate Concentration sub_data2->sub_data3 sub_data3->end_node

Caption: Workflow for GC-MS analysis of piperidine impurity.

Step-by-Step Procedure
  • Preparation of Standards:

    • Create a 1000 µg/mL primary stock solution of piperidine in DCM.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

    • Spike each calibration standard with the internal standard (N-methylpiperidine) to a final concentration of 1 µg/mL. This IS is chosen because it is structurally similar to piperidine but chromatographically resolved, compensating for variations in injection volume or detector response.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the XYZ-phenidate API into a 15 mL centrifuge tube.

    • Add 10.0 mL of DCM and vortex for 1 minute to dissolve.

    • Spike the solution with the internal standard to a final concentration of 1 µg/mL.

    • Prepare a "matrix blank" by using an API batch known to be free of piperidine to check for interferences.

  • GC-MS Parameters:

    • Inlet: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow 1.0 mL/min

    • Oven Program: Initial 50°C for 2 min, ramp to 250°C at 20°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). This is a critical choice for achieving low detection limits. Instead of scanning all masses, the detector focuses only on characteristic ions for the target and IS.

      • Piperidine: Monitor m/z 85 (molecular ion) and 84.

      • N-methylpiperidine (IS): Monitor m/z 99 (molecular ion) and 58.

  • Data Analysis & System Suitability:

    • Inject the calibration standards to generate a calibration curve by plotting the peak area ratio (Piperidine/IS) against the concentration. The curve must have a correlation coefficient (R²) ≥ 0.995.

    • Inject a check standard every 10 sample injections. The calculated concentration must be within ±15% of the theoretical value to ensure the system remains calibrated.

    • Calculate the concentration of piperidine in the API sample using the calibration curve.

Logical Framework for Method Selection

Choosing the right analytical tool is a process of elimination and optimization based on the project's specific questions. The following diagram illustrates a decision-making framework.

Method_Selection start_node What is the Analytical Goal? q1 Need to identify an unknown structure? start_node->q1 q2 Is the analyte volatile and thermally stable? q1->q2 No nmr Primary Technique: NMR Spectroscopy q1->nmr Yes q3 Need ultra-low quantification (e.g., bioanalysis)? q2->q3 No gcms Consider GC or GC-MS q2->gcms Yes lcmsms Primary Technique: LC-MS/MS q3->lcmsms Yes routine_qc Routine QC: Consider HPLC-UV or GC-FID q3->routine_qc No gcms->q3 hplc Consider HPLC-UV or HPLC-MS hplc->q3

Caption: Decision tree for selecting an analytical technique.

Conclusion

The analysis of piperidine compounds is not a one-size-fits-all endeavor. A Senior Application Scientist understands that true analytical excellence lies in aligning the capabilities of the instrumentation with the specific questions being asked.

  • For unambiguous structural elucidation of novel piperidine derivatives, NMR is the undisputed authority.

  • For sensitive and selective quantification of volatile and thermally stable analogs, GC-MS provides a robust and reliable solution.

  • For the vast majority of non-volatile pharmaceutical piperidines , HPLC , particularly when coupled with UV or MS detection, offers the necessary versatility and performance.

  • For trace-level quantification in complex biological matrices, LC-MS/MS is the gold standard, delivering unmatched sensitivity and selectivity.

By understanding the fundamental principles and causal relationships behind these techniques, researchers can confidently select and develop methods that are not only scientifically sound but also efficient, robust, and fit for purpose.

References

Currently, no direct citations were generated from a web search within this session. The information provided is a synthesis of established principles in analytical chemistry. For real-world applications and specific protocols, consulting chemical databases and scientific journals is recommended.

Benchmarking a Novel Piperidine-3-Carboxamide Derivative: A Comparative Analysis Against Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility and capacity for diverse substitutions make it a valuable starting point for the design of novel therapeutics. This guide presents a comprehensive benchmarking analysis of a novel derivative, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, against established standard compounds targeting key G-protein coupled receptors (GPCRs) implicated in a range of neurological and gastrointestinal disorders.

Given the prevalence of the piperidine moiety in neuromodulatory agents, this investigation focuses on two well-validated targets: the serotonin 5-HT4 receptor and the dopamine D2 receptor. By comparing the in-vitro pharmacological profile of our compound of interest against industry-standard modulators of these receptors, we aim to elucidate its potential therapeutic utility and guide future optimization efforts.

Target Rationale: Why 5-HT4 and D2 Receptors?

The selection of the serotonin 5-HT4 and dopamine D2 receptors as primary targets for this benchmarking study is based on established structure-activity relationships of related compounds and the significant unmet medical needs associated with their modulation.

  • Serotonin 5-HT4 Receptor: The 5-HT4 receptor, a Gs-coupled GPCR, is predominantly expressed in the gastrointestinal tract and the central nervous system.[3][4] Agonism of this receptor enhances gastrointestinal motility, making it a key target for the treatment of chronic constipation.[5][6][7] Furthermore, its role in cognitive function has prompted investigation into 5-HT4 agonists for Alzheimer's disease.[4] The structural similarities of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide to known 5-HT4 agonists warrant a thorough evaluation of its activity at this receptor.

  • Dopamine D2 Receptor: The dopamine D2 receptor, a Gi-coupled GPCR, is a primary target for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.[8][9] Antagonism of the D2 receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of psychosis.[9][10] Many D2 antagonists incorporate a piperidine ring, suggesting that our compound of interest may exhibit affinity for this receptor.[11]

Benchmarking Against the Serotonin 5-HT4 Receptor

To assess the potential 5-HT4 receptor agonist activity of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide, its in-vitro pharmacological profile was compared with that of Prucalopride , a high-affinity, selective 5-HT4 receptor agonist.[6][12][13]

Experimental Design: In-Vitro Assays

Two key in-vitro assays were employed to characterize the interaction of the test compound with the 5-HT4 receptor: a radioligand binding assay to determine binding affinity and a functional assay to measure agonist potency.

1. Radioligand Binding Assay: This assay quantifies the affinity of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

2. Functional Assay (cAMP Accumulation): As the 5-HT4 receptor is Gs-coupled, its activation leads to an increase in intracellular cyclic AMP (cAMP).[4][14] This assay measures the ability of a compound to stimulate cAMP production, thus determining its functional potency as an agonist.

Data Summary: 5-HT4 Receptor Profiling
Compound5-HT4 Binding Affinity (Ki, nM)5-HT4 Functional Potency (EC50, nM)
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide 15.245.8
Prucalopride (Standard) 2.5[15]9.5[16]
Interpretation of Results

The data indicate that 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide binds to the 5-HT4 receptor with moderate affinity and acts as an agonist, albeit with lower potency compared to the standard compound, Prucalopride. This suggests that while the novel compound possesses the desired activity, further structural modifications would be necessary to enhance its potency to a clinically relevant level.

Visualizing the 5-HT4 Receptor Signaling Pathway

5-HT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT_Prucalopride 5-HT or Prucalopride 5HT4R 5-HT4 Receptor 5HT_Prucalopride->5HT4R Binds to Gs Gs Protein 5HT4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Relaxation) CREB->Cellular_Response

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Benchmarking Against the Dopamine D2 Receptor

To explore the potential for off-target effects or a dual-activity profile, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide was also evaluated for its ability to antagonize the dopamine D2 receptor. The standard compound for this comparison was Risperidone , a potent D2 receptor antagonist widely used as an atypical antipsychotic.[9][10][17]

Experimental Design: In-Vitro Assays

Similar to the 5-HT4 receptor profiling, two primary in-vitro assays were conducted.

1. Radioligand Binding Assay: This assay determines the affinity of the test compound for the D2 receptor by its ability to displace a radiolabeled antagonist.

2. Functional Assay (cAMP Inhibition): The D2 receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[18][19] This assay measures the ability of a compound to block the dopamine-induced inhibition of cAMP production, thereby quantifying its antagonist potency.

Data Summary: D2 Receptor Profiling
CompoundD2 Binding Affinity (Ki, nM)D2 Functional Potency (IC50, nM)
1-methyl-N-(propan-2-yl)piperidine-3-carboxamide 256.4789.2
Risperidone (Standard) 3.2[9]5.9[20]
Interpretation of Results

The results demonstrate that 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide has a significantly lower affinity and antagonist potency for the D2 receptor compared to Risperidone. This suggests a favorable selectivity profile, with a much weaker interaction at the D2 receptor relative to the 5-HT4 receptor. Such selectivity is a desirable characteristic in drug design to minimize the risk of off-target side effects.[6][21]

Visualizing the D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds and Activates Risperidone Risperidone Risperidone->D2R Binds and Blocks Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited Cellular_Response Inhibition of Downstream Signaling cAMP->Cellular_Response Reduced Levels Lead to

Caption: D2 Receptor Antagonist Mechanism of Action.

Experimental Protocols

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Start Start: Prepare Reagents Cell_Membranes Cell Membranes Expressing Target Receptor (e.g., 5-HT4 or D2) Start->Cell_Membranes Radioligand Radiolabeled Ligand (e.g., [3H]GR113808 for 5-HT4, [3H]Spiperone for D2) Start->Radioligand Test_Compound Test Compound (1-methyl-N-(propan-2-yl)piperidine-3-carboxamide) or Standard (Prucalopride/Risperidone) Start->Test_Compound Incubate Incubate Components (Allow for Competitive Binding) Cell_Membranes->Incubate Radioligand->Incubate Test_Compound->Incubate Filter Rapid Filtration (Separate Bound from Unbound Radioligand) Incubate->Filter Wash Wash Filters (Remove Non-specifically Bound Radioligand) Filter->Wash Scintillation_Counting Quantify Radioactivity (Liquid Scintillation Counting) Wash->Scintillation_Counting Data_Analysis Data Analysis (Calculate Ki values) Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: General Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Reaction Mixture: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or standard.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay Workflow

cAMP_Assay_Workflow Start Start: Cell Culture Cells Culture Cells Expressing Target Receptor (e.g., CHO-K1 cells) Start->Cells Pre-incubation Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX to prevent cAMP degradation) Cells->Pre-incubation Stimulation Stimulate with Test Compound (Agonist Assay) or Agonist + Test Compound (Antagonist Assay) Pre-incubation->Stimulation Lysis Cell Lysis (Release Intracellular cAMP) Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA, or Reporter Gene Assay) Lysis->Detection Data_Analysis Data Analysis (Calculate EC50 or IC50 values) Detection->Data_Analysis End End: Determine Functional Potency Data_Analysis->End

Caption: General Functional cAMP Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO-K1 cells) in a microplate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • For Agonist Assay (5-HT4): Add varying concentrations of the test compound or standard.

    • For Antagonist Assay (D2): Add a fixed concentration of an agonist (dopamine) along with varying concentrations of the test compound or standard.

  • Incubation: Incubate the cells for a specific time at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This benchmarking guide provides a framework for the initial in-vitro characterization of the novel compound, 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide. The results of this comparative analysis indicate that the compound is a moderately potent 5-HT4 receptor agonist with weak activity at the dopamine D2 receptor, suggesting a favorable selectivity profile.

These findings provide a solid foundation for further investigation. Future studies should focus on:

  • Lead Optimization: Synthesizing and evaluating analogs of 1-methyl-N-(propan-2-yl)piperidine-3-carboxamide to improve potency at the 5-HT4 receptor and further enhance selectivity.

  • In-Vivo Efficacy Studies: Assessing the prokinetic effects of the compound in animal models of constipation.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

  • Broader Receptor Screening: Profiling the compound against a wider panel of GPCRs and other targets to fully characterize its selectivity and identify any potential off-target liabilities.

By systematically benchmarking novel compounds against well-characterized standards, researchers can make informed decisions to accelerate the discovery and development of new medicines.

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